molecular formula C2H6Cl2Si<br>(CH3)2SiCl2<br>C2H6ClSi B094632 Chlorodimethylsilane CAS No. 1066-35-9

Chlorodimethylsilane

Cat. No.: B094632
CAS No.: 1066-35-9
M. Wt: 93.61 g/mol
InChI Key: QABCGOSYZHCPGN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Chlorodimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

InChI

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABCGOSYZHCPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027355
Record name Chlorodimethylsilane
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Molecular Weight

93.61 g/mol
Source PubChem
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Physical Description

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent, burning odor; Bp = 35 deg C; [CAMEO]
Record name DIMETHYLCHLOROSILANE
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Record name Silane, chlorodimethyl-
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Record name Dimethylchlorosilane
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Vapor Pressure

442.6 [mmHg]
Record name Dimethylchlorosilane
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CAS No.

1066-35-9
Record name DIMETHYLCHLOROSILANE
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Record name Chlorodimethylsilane
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Record name Dimethylchlorosilane
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Record name Silane, chlorodimethyl-
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Record name CHLORODIMETHYLSILANE
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Customer
Q & A

Q1: What is the molecular formula and weight of Chlorodimethylsilane?

A1: this compound has the molecular formula C2H7ClSi and a molecular weight of 94.64 g/mol. []

Q2: What are some key spectroscopic characteristics of this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic analysis, they do mention the use of various techniques to characterize this compound and its derivatives. These include 1H NMR, 13C NMR, 29Si NMR, FTIR, and mass spectrometry. [, , , ]

Q3: How is this compound used in hydrosilylation reactions?

A3: this compound serves as a common hydrosilylating agent, adding across carbon-carbon double or triple bonds in the presence of catalysts like platinum complexes. This is exemplified in the synthesis of telechelic oligomers [], functionalized polymers [], and silanol hyaluronic acid compounds. []

Q4: Can this compound be used to functionalize polymers?

A4: Yes, anionic polymers with reactive chain ends can be capped with this compound, introducing a functional group that can be further utilized for synthesizing graft copolymers. []

Q5: Can this compound participate in reactions other than hydrosilylation?

A5: Absolutely. This compound is a versatile reagent. For instance, it reacts with Grignard reagents to form silyl-substituted aromatic compounds. [] It also reacts with alcohols in the presence of catalysts like indium(III) hydroxide to produce organic chlorides, demonstrating its use in deoxygenative chlorination. []

Q6: this compound is utilized in the synthesis of silanol hyaluronic acid compounds. What benefits do these compounds offer?

A6: Silanol hyaluronic acid compounds (SHACs), synthesized using this compound, exhibit promising skin care properties. Studies on rabbit and pig skin models indicate good moisture retention capabilities and a lack of skin irritation or cytotoxicity. []

Q7: Can this compound be used in conjunction with catalysts to facilitate specific chemical transformations?

A7: Yes, this compound in combination with Lewis acids like gallium trichloride can catalyze the direct chlorination of alcohols to alkyl chlorides. []

Q8: Are there differences in reactivity when comparing this compound and Dichloromethylsilane in deoxygenative chlorination reactions?

A8: Yes, while both can be used with ferric chloride for this purpose, the choice influences product outcomes. this compound generally favors chlorinated compounds, while Dichloromethylsilane can lead to β-methylchalcone derivatives under certain conditions. []

Q9: How does this compound react with silica surfaces?

A9: this compound reacts with hydroxyl groups on silica surfaces, forming a stable Si-O-Si bond. This property is exploited in the preparation of stationary phases for high-performance liquid chromatography (HPLC). []

Q10: Can this compound modify the properties of materials like silicon oxycarbide precursors?

A10: Yes, incorporating this compound into silicon oxycarbide precursors can influence the carbon content and distribution within the final material after annealing. This modification impacts the material's structure and properties. []

Q11: What precautions should be taken when handling this compound?

A11: this compound is moisture sensitive and potentially toxic. It should be stored under nitrogen and handled with appropriate safety measures, including the use of a fume hood. [, ]

Q12: Are there computational studies on this compound?

A12: While the abstracts provided do not specifically mention computational studies on this compound itself, they highlight the use of molecular orbital calculations to analyze the electronic properties of its derivatives, such as 2,3,4,5-tetrakis(dimethylsilyl)thiophene. []

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